JGB1741

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

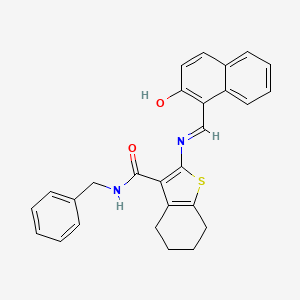

N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTIXRJWHKMWCH-STBIYBPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JGB1741 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JGB1741, a small molecule inhibitor of Sirtuin 1 (SIRT1), in cancer cells. The information presented herein is synthesized from publicly available research and is intended to be a valuable resource for professionals in the fields of oncology research and drug development.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of SIRT1, a class III histone deacetylase. SIRT1 is overexpressed in various cancers and plays a crucial role in promoting cell survival and proliferation by deacetylating and thereby inactivating tumor suppressor proteins, most notably p53.

The mechanism of action of this compound can be summarized as follows:

-

SIRT1 Inhibition: this compound directly inhibits the deacetylase activity of SIRT1.

-

p53 Acetylation and Activation: Inhibition of SIRT1 leads to an increase in the acetylation of p53 at key lysine residues (e.g., K382). Acetylation of p53 enhances its stability and transcriptional activity.

-

Induction of Apoptosis: Activated p53 upregulates the expression of pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway. This is characterized by a modulation of the Bax/Bcl2 ratio, release of cytochrome c from the mitochondria into the cytosol, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).

This cascade of events ultimately results in programmed cell death in cancer cells, highlighting the therapeutic potential of this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against Sirtuins

| Enzyme | IC50 (µM) |

| SIRT1 | ~15[1] |

| SIRT2 | >100[1] |

| SIRT3 | >100[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 1[2] |

| HepG2 | Hepatocellular Carcinoma | 10[2] |

| MDA-MB-231 | Breast Cancer | 0.5[2] |

Signaling Pathways and Experimental Workflow

The following diagrams visualize the key signaling pathway affected by this compound and a general workflow for its preclinical evaluation.

Experimental Protocols

Disclaimer: The following are generalized protocols for the key experiments cited in the research of this compound. The specific details from the original publication by Kalle AM et al. were not publicly available.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., K562, HepG2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.2. Western Blot Analysis for p53 Acetylation and PARP Cleavage

This technique is used to detect changes in protein levels and post-translational modifications.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-p53 (K382), total p53, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

4.4. Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Fractionation: Treat cells with this compound and then fractionate them to separate the mitochondrial and cytosolic components using a commercially available kit or a dounce homogenizer.

-

Western Blotting: Perform western blot analysis on both the cytosolic and mitochondrial fractions using an antibody specific for cytochrome c.

-

Analysis: An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates cytochrome c release.

4.5. Mitochondrial Membrane Potential Assay

This assay measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.

-

Cell Treatment: Treat cells with this compound.

-

Staining: Stain the cells with a fluorescent dye such as JC-1 or TMRE.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in fluorescence from red (high potential) to green (low potential) for JC-1, or a decrease in red fluorescence for TMRE, indicates a loss of mitochondrial membrane potential.

Conclusion

This compound is a potent inhibitor of SIRT1 that induces apoptosis in cancer cells through a p53-dependent mechanism. The quantitative data and the elucidated signaling pathway provide a strong rationale for its further development as a potential anti-cancer therapeutic. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other SIRT1 inhibitors in preclinical cancer models.

References

JGB1741: An In-Depth Technical Guide to its SIRT1 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JGB1741, a small molecule inhibitor of Sirtuin 1 (SIRT1). The content herein details its inhibitory effects, the downstream signaling consequences, and relevant experimental protocols for its characterization.

Core Mechanism of Action: SIRT1 Inhibition

This compound is a potent and selective inhibitor of SIRT1, a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including cell survival, apoptosis, and metabolism. The primary mechanism of this compound involves the direct inhibition of the deacetylase activity of SIRT1. This inhibition leads to the hyperacetylation of SIRT1's downstream targets, most notably the tumor suppressor protein p53.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Target | IC50 Value | Assay Type |

| SIRT1 | 15 µM | Cell-free enzymatic assay |

| SIRT2 | > 100 µM | Cell-free enzymatic assay |

| SIRT3 | > 100 µM | Cell-free enzymatic assay |

| Cell Line | Cancer Type | IC50 Value |

| K562 | Chronic Myelogenous Leukemia | 1 µM |

| HepG2 | Hepatocellular Carcinoma | 10 µM |

| MDA-MB-231 | Breast Adenocarcinoma | 0.5 µM |

Signaling Pathway

The inhibition of SIRT1 by this compound initiates a signaling cascade that culminates in apoptosis. A key event in this pathway is the increased acetylation of p53, which enhances its transcriptional activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

SIRT1 Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 assay kits.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine)

-

NAD+

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound (or other test inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic SIRT1 substrate.

-

Add this compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the recombinant SIRT1 enzyme to all wells except for the no-enzyme control.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition of SIRT1 activity for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of this compound on MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Acetyl-p53

This protocol is for detecting the level of acetylated p53 in cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL western blotting substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Treat MDA-MB-231 cells with this compound at the desired concentration and for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total p53 and β-actin as loading controls.

Cytochrome c Release Assay (Western Blot)

This protocol is for detecting the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Cell fractionation kit or buffers for cytosolic and mitochondrial fractionation

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-β-actin (cytosolic marker)

-

HRP-conjugated secondary antibody

-

ECL western blotting substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Treat MDA-MB-231 cells with this compound.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

Determine the protein concentration of each fraction.

-

Perform western blotting on both the cytosolic and mitochondrial fractions as described in the previous protocol.

-

Probe the membranes with antibodies against cytochrome c, COX IV, and β-actin to assess the subcellular localization of cytochrome c and the purity of the fractions. An increase in cytochrome c in the cytosolic fraction indicates apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the SIRT1 inhibitory activity of a compound like this compound.

The Role of JGB1741 in p53 Acetylation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of JGB1741, a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1). This compound has demonstrated significant potential in cancer research through its ability to induce p53-mediated apoptosis. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound functions as a selective inhibitor of SIRT1, a member of the NAD+-dependent class III histone deacetylase family. SIRT1 is known to deacetylate various non-histone proteins, including the tumor suppressor p53. Deacetylation of p53 by SIRT1 at key lysine residues, such as K382, leads to the inhibition of p53's transcriptional activity and promotes its degradation, thereby suppressing its tumor-suppressive functions, including the induction of apoptosis.

By inhibiting SIRT1, this compound prevents the deacetylation of p53. This results in the hyperacetylation of p53, leading to its stabilization and activation as a transcription factor. Activated, acetylated p53 then upregulates the expression of pro-apoptotic genes, such as Bax, PUMA, and Noxa, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the intrinsic mitochondrial apoptosis pathway, characterized by the release of cytochrome c and the activation of executioner caspases, such as caspase-3.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value |

| SIRT1 | Cell-free | 15 µM |

| SIRT2 | Cell-free | > 100 µM |

| SIRT3 | Cell-free | > 100 µM |

Table 2: Cellular Activity of this compound in MDA-MB-231 Metastatic Breast Cancer Cells

| Assay | Endpoint | IC50 Value |

| Cell Proliferation | Inhibition of cell growth | 512 nM |

Signaling and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound's effects on p53 acetylation and apoptosis.

Cell-Free SIRT1 Inhibition Assay (Fluorometric)

This protocol is based on commercially available SIRT1 activity assay kits and is suitable for determining the in vitro inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human SIRT1 enzyme

-

SIRT1 substrate (e.g., a peptide containing an acetylated lysine)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (specific to the kit, releases a fluorophore upon deacetylation)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and recombinant SIRT1 enzyme in each well of a 96-well plate.

-

Add varying concentrations of this compound (typically in a serial dilution) or vehicle (DMSO) to the wells.

-

Initiate the reaction by adding the SIRT1 substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the fluorescent signal to stabilize.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

-

Calculate the percentage of SIRT1 inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MDA-MB-231 Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

MDA-MB-231 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Western Blot for p53 Acetylation

This protocol details the detection of acetylated p53 in this compound-treated cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat MDA-MB-231 cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total p53 and the loading control to normalize the data.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat MDA-MB-231 cells with this compound for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

JGB1741: An In-depth Technical Guide to its Epigenetic Regulatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

JGB1741 is a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a critical role in epigenetic regulation. By inhibiting SIRT1, this compound modulates the acetylation status of both histone and non-histone proteins, leading to downstream effects on gene expression and cellular processes. This technical guide provides a comprehensive overview of the epigenetic regulation by this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for key assays, and a visualization of its signaling pathway.

Introduction to this compound

This compound, also known as ILS-JGB-1741, is a small molecule with the chemical formula C₂₇H₂₄N₂O₂S.[1] It has been identified as a specific inhibitor of SIRT1, an NAD⁺-dependent deacetylase involved in various cellular processes, including gene silencing, cell cycle control, apoptosis, and energy homeostasis.[1][2] SIRT1's role in deacetylating key proteins, such as p53, makes it a significant target in cancer research.[3][4] this compound has demonstrated anti-proliferative and pro-apoptotic effects in several cancer cell lines, highlighting its potential as a therapeutic agent.[2][5]

Mechanism of Epigenetic Regulation by this compound

The primary mechanism of this compound's epigenetic activity is through the direct inhibition of SIRT1's deacetylase function. SIRT1 removes acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally, transcriptional repression. By inhibiting SIRT1, this compound prevents this deacetylation, resulting in the maintenance of an "open" chromatin state and the activation of genes that may have been silenced.

A key non-histone target of SIRT1 is the tumor suppressor protein p53.[3] Deacetylation of p53 by SIRT1 leads to its degradation. This compound's inhibition of SIRT1 results in the hyperacetylation of p53, particularly at lysine 382 (p53K382).[6] This acetylation stabilizes p53, leading to the activation of its downstream target genes, which in turn induces cell cycle arrest and apoptosis.[4][6]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from in vitro and cell-based assays.

Table 1: Inhibitory Activity of this compound against Sirtuins

| Sirtuin Target | IC₅₀ (in vitro assay) |

| SIRT1 | ~15 µM[1][6] |

| SIRT2 | >100 µM[1][6] |

| SIRT3 | >100 µM[1][6] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (Cell-based assay) |

| MDA-MB-231 | Metastatic Breast Cancer | 512 nM[1] |

| K562 | Chronic Myelogenous Leukemia | 1 µM[2][5] |

| HepG2 | Hepatocellular Carcinoma | 10 µM[2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the epigenetic regulatory effects of this compound.

In Vitro SIRT1 Deacetylase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified SIRT1 enzyme.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD⁺

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release a fluorescent signal)

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD⁺ to each well.

-

Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and add the developer solution.

-

Incubate at 37°C for a further period (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and plot the results to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.

Western Blot Analysis for Acetylated p53

Objective: To assess the effect of this compound on the acetylation of p53.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat the cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system. The intensity of the bands will indicate the levels of acetylated p53, total p53, and the loading control (β-actin).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

References

JGB1741: A Potent SIRT1 Inhibitor for Preclinical Cancer Research

An In-depth Technical Guide

This document provides a comprehensive overview of the discovery, chemical properties, and biological activity of JGB1741 (also known as ILS-JGB-1741), a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT1 inhibition in oncology.

Discovery and Background

This compound was developed through a medicinal chemistry approach based on the structure of sirtinol, another known SIRT1 inhibitor.[1] The rationale behind its development was to create a more potent inhibitor of SIRT1, a class III histone deacetylase (HDAC), which has been implicated in the progression of various cancers due to its role in deacetylating tumor suppressor proteins like p53.[1][2] Overexpression of SIRT1 is observed in numerous cancers, making it a promising target for anticancer therapies.[1]

Chemical Properties

This compound is a complex organic molecule with the formal name 4,5,6,7-tetrahydro-2-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(phenylmethyl)-benzo[b]thiophene-3-carboxamide.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1256375-38-8 | [3] |

| Molecular Formula | C₂₇H₂₄N₂O₂S | [3] |

| Molecular Weight | 440.6 g/mol | [3] |

| Purity | ≥98% | [3] |

| Solubility | DMSO: 0.2 mg/ml, DMF: 0.14 mg/ml | [3] |

| UV Absorption Maxima | 212, 419 nm | [3] |

| SMILES | OC1=C(/C=N/C2=C(C(NCC3=CC=CC=C3)=O)C(CCCC4)=C4S2)C(C=CC=C5)=C5C=C1 | [3] |

| InChI Key | CRTIXRJWHKMWCH-STBIYBPSSA-N | [3] |

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of SIRT1 with an IC₅₀ of approximately 15 μM in cell-free assays.[4] It exhibits significantly weaker inhibitory activity against SIRT2 and SIRT3, with IC₅₀ values greater than 100 μM for both.[4]

The primary mechanism of action of this compound involves the inhibition of SIRT1's deacetylase activity. This leads to an increase in the acetylation of SIRT1's substrates, most notably the tumor suppressor protein p53.[1] Acetylation of p53 at key lysine residues, such as K382, enhances its transcriptional activity and stability, leading to the induction of p53-mediated apoptosis.[1]

The downstream effects of this compound-induced p53 activation include the modulation of the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax, which in turn leads to the release of cytochrome c from the mitochondria and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects in various human cancer cell lines. The IC₅₀ values for growth inhibition are summarized below.

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| MDA-MB-231 | Metastatic Breast Cancer | 0.512 | [3] |

| K562 | Chronic Myelogenous Leukemia | 1 | [1] |

| HepG2 | Hepatocellular Carcinoma | 10 | [1] |

Signaling Pathway

The signaling pathway initiated by this compound is depicted below. Inhibition of SIRT1 leads to the acetylation and activation of p53, triggering the intrinsic apoptotic cascade.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard molecular and cellular biology techniques. For the exact experimental details pertaining to the initial characterization of this compound, refer to Kalle, A.M., et al. (2010).

Cell Culture and Treatment

-

Cell Line: MDA-MB-231 (human metastatic breast cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. This compound, dissolved in DMSO, is then added to the culture medium at the desired final concentrations. A vehicle control (DMSO alone) is run in parallel.

In Vitro SIRT1 Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant human SIRT1.

-

Reagents: Recombinant human SIRT1, a fluorogenic acetylated peptide substrate (e.g., based on p53), NAD+, and a developer solution.

-

Procedure:

-

Recombinant SIRT1 is incubated with varying concentrations of this compound in a reaction buffer.

-

The reaction is initiated by the addition of the fluorogenic peptide substrate and NAD+.

-

The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a microplate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ is determined.

-

Western Blot Analysis for p53 Acetylation

This technique is used to detect the levels of acetylated p53 in cells treated with this compound.

-

Procedure:

-

Cells are treated with this compound for a specified time.

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and deacetylase inhibitors.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated p53 (e.g., anti-acetyl-p53 Lys382) and total p53. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Procedure:

-

Cells are treated with this compound for the desired time.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Experimental Workflow

The general workflow for evaluating the anticancer effects of this compound is outlined below.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable research tool for investigating the role of SIRT1 in cancer biology. Its potency and specificity make it a suitable candidate for preclinical studies aimed at validating SIRT1 as a therapeutic target. Further research is warranted to explore its in vivo efficacy and potential for clinical development.

References

SIRT1 as a Drug Target for JGB1741: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of a myriad of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation. Its multifaceted role in cellular homeostasis has positioned it as a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. JGB1741 is a small molecule inhibitor of SIRT1. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action as a SIRT1 inhibitor, and the experimental methodologies relevant to its characterization.

Core Concepts: this compound and SIRT1 Inhibition

This compound functions as a specific inhibitor of SIRT1. By blocking the deacetylase activity of SIRT1, this compound can modulate the acetylation status and, consequently, the activity of various downstream protein targets. This inhibition can lead to a cascade of cellular events, including the activation of tumor suppressor pathways and the induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type |

| SIRT1 | ~15 µM | Cell-free |

| SIRT2 | >100 µM | Cell-free |

| SIRT3 | >100 µM | Cell-free |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| K562 | Chronic Myelogenous Leukemia | 1 µM |

| HepG2 | Hepatocellular Carcinoma | 10 µM |

| MDA-MB-231 | Breast Adenocarcinoma | 0.5 µM[1] |

Signaling Pathways Modulated by this compound

This compound, through its inhibition of SIRT1, is known to impact key signaling pathways involved in cell fate decisions, such as apoptosis and cell cycle regulation. The primary mechanism involves the modulation of the acetylation status of crucial transcription factors.

SIRT1-p53 Signaling Pathway

SIRT1 deacetylates the tumor suppressor protein p53, leading to its inactivation and subsequent degradation. By inhibiting SIRT1, this compound prevents the deacetylation of p53, thereby increasing its acetylation levels. Acetylated p53 is the active form of the protein, which can then induce the transcription of target genes that promote apoptosis and cell cycle arrest.

SIRT1-NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in the inflammatory response and cell survival. SIRT1 can deacetylate the p65 subunit of NF-κB, which generally leads to a suppression of NF-κB's transcriptional activity. Inhibition of SIRT1 by this compound would, therefore, be expected to maintain or enhance the acetylated, active state of NF-κB. The ultimate cellular outcome of this interaction can be context-dependent.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections provide representative methodologies for key assays.

In Vitro SIRT1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, NAD+, fluorogenic substrate, and either this compound dilution or vehicle control.

-

Initiate the reaction by adding recombinant SIRT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for a further 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

MDA-MB-231 cells[1]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Seed MDA-MB-231 cells into a 96-well plate at a density of 1.5 x 10^4 cells/ml and incubate overnight.[1]

-

Treat the cells with a serial dilution of this compound or vehicle control and incubate for a further 72 hours.[1]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

p53 Acetylation Assay (Immunoprecipitation and Western Blot)

This method is used to determine the effect of this compound on the acetylation status of p53 in cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Anti-p53 antibody

-

Anti-acetylated-lysine antibody or a specific anti-acetyl-p53 antibody (e.g., anti-p53 acetyl-K382)[2]

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat MDA-MB-231 cells with this compound or vehicle control for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Incubate the cell lysates with an anti-p53 antibody overnight at 4°C to form immune complexes.

-

Add protein A/G agarose beads to pull down the immune complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-acetylated-lysine antibody or a specific anti-acetyl-p53 antibody to detect acetylated p53.[2][3]

-

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

-

Analyze the band intensities to determine the relative levels of acetylated p53.

In Vivo Efficacy Studies: A Representative Workflow

While specific in vivo efficacy data for this compound is not publicly available, the following workflow illustrates a typical xenograft study used to evaluate the anti-tumor activity of a SIRT1 inhibitor.

SIRT1 Inhibition and Non-Alcoholic Fatty Liver Disease (NAFLD)

While there is currently no published research specifically investigating this compound in the context of NAFLD, the role of SIRT1 in this disease makes it a relevant area for future investigation. SIRT1 is known to be a key regulator of hepatic lipid metabolism and inflammation. In preclinical models of NAFLD, activation of SIRT1 has been shown to be protective, while inhibition of SIRT1 signaling in hepatocytes can lead to increased glucose and lipid levels.[4] Therefore, the therapeutic potential of modulating SIRT1 activity in NAFLD is an area of active research. Further studies would be required to determine the specific effects of a SIRT1 inhibitor like this compound in this disease context.

Pharmacokinetics

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Key parameters include absorption, distribution, metabolism, and excretion (ADME). At present, there is no publicly available pharmacokinetic data for this compound. Preclinical pharmacokinetic studies in animal models (e.g., rats, mice) would be necessary to determine its oral bioavailability, plasma concentration-time profile, tissue distribution, and major metabolic pathways. This information is essential for dose selection and for predicting the drug's behavior in humans.

Conclusion

This compound is a specific inhibitor of SIRT1 with demonstrated anti-proliferative activity in several cancer cell lines. Its mechanism of action involves the inhibition of SIRT1's deacetylase activity, leading to increased acetylation and activation of the tumor suppressor p53, ultimately inducing apoptosis. While the available data highlights its potential as an anti-cancer agent, further in-depth studies are required to fully characterize its therapeutic potential. Specifically, detailed in vivo efficacy studies, comprehensive pharmacokinetic profiling, and investigation into its effects in other disease models, such as NAFLD, will be crucial for its future development. This technical guide provides a foundational overview for researchers and drug development professionals interested in the continued exploration of this compound as a targeted therapeutic.

References

JGB1741: A Technical Guide to its Impact on Gene Silencing and Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JGB1741, a small molecule inhibitor of Sirtuin 1 (SIRT1), and its role in modulating gene silencing and expression. The information presented herein is a synthesis of current scientific literature, intended to support research and development efforts in oncology and related fields.

This compound is a potent and selective inhibitor of SIRT1, a class III histone deacetylase (HDAC) that plays a critical role in the epigenetic regulation of gene expression.[1][2][3] SIRT1 carries out its function by deacetylating histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of target genes.[3] By inhibiting SIRT1, this compound effectively reverses this silencing mechanism, leading to the re-expression of genes, including tumor suppressors, that are often silenced in cancer cells.[4][5]

Core Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the NAD+-dependent deacetylase activity of SIRT1.[2] This inhibition leads to an increase in the acetylation of SIRT1's substrates. A key non-histone target of SIRT1 is the tumor suppressor protein p53.[6] In many cancers, SIRT1 deacetylates and inactivates p53, thereby allowing cancer cells to evade apoptosis.[6] this compound blocks this deacetylation, resulting in increased levels of acetylated p53.[2] Acetylated p53 is an active form of the protein that can then induce the expression of genes involved in cell cycle arrest and apoptosis, making this compound an effective pro-apoptotic agent in cancer cells.[1][2][6]

Impact on Gene Silencing

SIRT1 is a key player in the formation of heterochromatin and heritable gene silencing, particularly at the promoters of tumor suppressor genes that are hypermethylated in cancer cells.[4][5] The inhibition of SIRT1 by compounds like this compound can lead to an increase in histone acetylation, specifically at H4-K16 and H3-K9, at these gene promoters.[4] This increase in acetylation can lead to the re-expression of these silenced genes, even in the presence of DNA hypermethylation.[4][5] This suggests that SIRT1 inhibition can partially overcome epigenetic silencing in cancer.

Impact on Gene Expression

The impact of this compound on gene expression is primarily mediated through its inhibition of SIRT1. This leads to the upregulation of genes that are negatively regulated by SIRT1. A major target of this regulation is the p53 signaling pathway. By preventing the deacetylation of p53, this compound enhances p53's transcriptional activity, leading to the increased expression of p53 target genes that promote apoptosis and cell cycle arrest.[1][2][6] Furthermore, by reversing SIRT1-mediated gene silencing, this compound can induce the re-expression of various tumor suppressor genes.[4][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity.

| Parameter | Value | Assay Type | Reference |

| SIRT1 IC50 | 15 µM | Cell-free | [2] |

| SIRT2 IC50 | >100 µM | Cell-free | [2] |

| SIRT3 IC50 | >100 µM | Cell-free | [2] |

| Cell Line | Cancer Type | IC50 (Proliferation) | Reference |

| MDA-MB-231 | Metastatic Breast Cancer | 0.5 µM | [1] |

| K562 | Chronic Myelogenous Leukemia | 1 µM | [1] |

| HepG2 | Hepatocellular Carcinoma | 10 µM | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for assessing its impact on gene expression.

Caption: Mechanism of action of this compound in inducing apoptosis.

Caption: Workflow for analyzing this compound's effect on gene expression.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, K562, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for p53 Acetylation

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against acetylated-p53 and total p53 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of acetylated p53.

Gene Expression Analysis by qRT-PCR

-

RNA Extraction and cDNA Synthesis: Following treatment with this compound, extract total RNA from the cells using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes (e.g., p21, PUMA, BAX) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

References

- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Inhibition of SIRT1 Reactivates Silenced Cancer Genes without Loss of Promoter DNA Hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of JGB1741: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on JGB1741, a potent and selective inhibitor of Sirtuin 1 (SIRT1). The document details the compound's inhibitory activity, its effects on cancer cell proliferation and apoptosis, and the underlying mechanism of action involving the p53 signaling pathway. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the reported findings.

In Vitro Inhibitory Activity of this compound

This compound has been identified as a potent and selective inhibitor of SIRT1, a class III histone deacetylase. Its inhibitory activity has been quantified against SIRT1 and other related sirtuins, demonstrating a significant selectivity for SIRT1.

| Target | IC50 (μM) | Selectivity vs. SIRT1 |

| SIRT1 | 15 | - |

| SIRT2 | >100 | >6.7-fold |

| SIRT3 | >100 | >6.7-fold |

Table 1: Inhibitory Activity of this compound against Sirtuins. The half-maximal inhibitory concentration (IC50) of this compound was determined in cell-free enzymatic assays.

Anti-proliferative Effects of this compound on Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The compound demonstrated potent growth inhibitory effects, with varying sensitivity observed across different cell lines.

| Cell Line | Cancer Type | IC50 (μM) |

| K562 | Chronic Myelogenous Leukemia | 1 |

| HepG2 | Hepatocellular Carcinoma | 10 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 |

Table 2: Anti-proliferative Activity of this compound. The IC50 values were determined following a 24-hour incubation period with this compound.

Mechanism of Action: Induction of Apoptosis via the SIRT1-p53 Pathway

This compound exerts its anti-cancer effects by inhibiting SIRT1, which leads to the hyperacetylation and activation of the tumor suppressor protein p53. This activation of p53 triggers a cascade of downstream events culminating in apoptosis.

This compound-Induced Apoptosis in MDA-MB-231 Cells

-

Increased p53 Acetylation: Treatment with this compound leads to an increase in the acetylation of p53.[1][2]

-

Modulation of Bcl-2 Family Proteins: The activation of p53 results in a modified Bax/Bcl-2 ratio, favoring the pro-apoptotic protein Bax.[1]

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[1]

-

PARP Cleavage: The release of cytochrome c initiates the caspase cascade, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits SIRT1, leading to p53 activation and subsequent apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the activity of this compound.

SIRT1 Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit the deacetylase activity of SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine)

-

NAD+

-

Developing solution

-

Assay buffer

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT1 substrate.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developing solution.

-

Incubate for an additional 10-15 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 355 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (K562, HepG2, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the cells for 24 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells promptly using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

p53 Acetylation Assay (Western Blot)

This assay detects the level of acetylated p53 in cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer with protease and deacetylase inhibitors

-

Primary antibodies: anti-acetyl-p53 (e.g., at Lys382) and anti-total-p53

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat MDA-MB-231 cells with this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against acetylated p53.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p53 as a loading control.

Cytochrome c Release Assay (Western Blot of Cytosolic Fraction)

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Mitochondria/Cytosol fractionation kit

-

Primary antibody: anti-cytochrome c

-

HRP-conjugated secondary antibody

-

Western blotting equipment

Procedure:

-

Treat MDA-MB-231 cells with this compound.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercial kit.

-

Run the protein from the cytosolic fractions on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with an anti-cytochrome c antibody to detect the presence of cytochrome c in the cytosol.

-

A mitochondrial marker can be used to confirm the purity of the cytosolic fraction.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

Figure 2: In Vitro Experimental Workflow. This flowchart depicts the sequential steps involved in the preliminary in vitro characterization of this compound.

References

Methodological & Application

JGB1741: A Potent SIRT1 Inhibitor for Cancer Research

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

JGB1741 is a potent and specific small-molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] SIRT1 is a key regulator in various cellular processes, including stress response, metabolism, and apoptosis, and its dysregulation has been implicated in the progression of cancer. This compound exerts its anticancer effects by inhibiting SIRT1 activity, leading to an increase in the acetylation of tumor suppressor proteins, most notably p53.[1][2] This hyperacetylation of p53 enhances its transcriptional activity, resulting in the induction of p53-mediated apoptosis.[1] This document provides detailed in vitro experimental protocols for researchers to investigate the biological effects of this compound on cancer cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| SIRT1 | Cell-free enzymatic assay | ~15 µM | [1][2] |

| SIRT2 | Cell-free enzymatic assay | >100 µM | [1][2] |

| SIRT3 | Cell-free enzymatic assay | >100 µM | [1][2] |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Cancer Type | Assay Type | IC50 | Reference |

| MDA-MB-231 | Breast Cancer | Cell-based proliferation | 512 nM | [2] |

| K562 | Leukemia | Cell-based proliferation | >1 µM | [1] |

| HepG2 | Liver Cancer | Cell-based proliferation | >1 µM | [1] |

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of SIRT1, which leads to the hyperacetylation of p53 and subsequent induction of apoptosis.

Caption: this compound inhibits SIRT1, leading to increased p53 acetylation and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

MDA-MB-231 breast cancer cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.01 to 10 µM. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 24 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of p53 Acetylation

This protocol is used to detect the levels of acetylated p53 in cells treated with this compound.

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated p53 (e.g., anti-acetyl-p53 (Lys382)) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described for the Western blot.

-

Harvest both the adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

In Vitro SIRT1 Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on SIRT1 enzymatic activity.

Procedure:

-

Use a commercially available SIRT1 fluorometric assay kit.

-

Prepare a reaction mixture containing recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

-

Add varying concentrations of this compound (e.g., 0-50 µM) or a known SIRT1 inhibitor (e.g., EX-527) as a positive control.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Add a developer solution that stops the SIRT1 reaction and generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of SIRT1 inhibition for each this compound concentration and determine the IC50 value.

References

Application Notes and Protocols for JGB1741 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JGB1741 is a potent and specific inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in various cellular processes, including stress response, apoptosis, and gene expression.[1][2] By inhibiting SIRT1, this compound has been shown to induce apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.[1][2][3] These application notes provide detailed protocols for utilizing this compound in a range of cell culture assays to investigate its biological effects.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the deacetylase activity of SIRT1. SIRT1 deacetylates a variety of protein substrates, including the tumor suppressor protein p53. Deacetylation of p53 by SIRT1 leads to its degradation and inhibits its transcriptional activity. By inhibiting SIRT1, this compound leads to an increase in acetylated p53 levels.[1][2] Acetylated p53 is a more stable and active form of the protein, which can then induce the expression of pro-apoptotic genes, such as Bax, leading to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, apoptosis.[1]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | 1 | [2] |

| HepG2 | Hepatocellular Carcinoma | 10 | [2] |

| MDA-MB-231 | Breast Cancer | 0.5 | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.

-

Weigh the this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) may aid in dissolution.[4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[5]

Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-